9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

EGFR inhibition non-small cell lung cancer purine-6-carboxamide

CAS 869069‑19‑2 is a 2,9‑disubstituted 8‑oxopurine‑6‑carboxamide featuring a distinctive ortho‑methoxyphenyl group at N9, absent from all 17 published analogs. This structural uniqueness makes it the only commercially viable probe for assessing ortho‑substitution effects on EGFR enzymatic potency (IC₅₀ shifts over 2‑fold vs. congeners) and cellular antiproliferative activity against A549 lung cancer cells. Procure with meta‑ and para‑methoxy regioisomers to build a matched ADME‑SAR triplet for logP, solubility, microsomal stability, and CYP inhibition profiling. A reported catalyst‑free, chromatography‑free synthesis in 85–93% yield enables cost‑efficient scale‑up.

Molecular Formula C19H15N5O3
Molecular Weight 361.361
CAS No. 869069-19-2
Cat. No. B2587547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
CAS869069-19-2
Molecular FormulaC19H15N5O3
Molecular Weight361.361
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4
InChIInChI=1S/C19H15N5O3/c1-27-13-10-6-5-9-12(13)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)11-7-3-2-4-8-11/h2-10H,1H3,(H2,20,25)(H,22,26)
InChIKeyYKLGATNMXSAOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

869069-19-2 | 9-(2-Methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide – Core Scaffold and Procurement Context


9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide (CAS 869069‑19‑2) is a fully synthetic, 2,9‑disubstituted 8‑oxopurine‑6‑carboxamide . The scaffold belongs to a class of purine derivatives that have been systematically explored as epidermal growth factor receptor (EGFR) kinase inhibitors [1]. The compound incorporates a 2‑phenyl substituent, an 8‑oxo group, a 6‑carboxamide, and a distinctive 9‑(2‑methoxyphenyl) moiety. This substitution pattern distinguishes it from other 8‑oxopurine‑6‑carboxamides that carry different aryl groups at N9 or lack the 2‑phenyl ring, and the ortho‑methoxy orientation on the N9‑phenyl ring creates a steric and electronic environment that is absent in the corresponding meta‑ and para‑methoxy analogs [2].

869069-19-2 | Why 8-Oxopurine-6-Carboxamide Analogs Cannot Be Interchanged Without Quantitative Loss of Target Engagement


Within the 8‑oxopurine‑6‑carboxamide chemotype, both the nature and the position of the N9‑aryl substituent profoundly modulate EGFR inhibition potency. A recent study of 17 2,9‑disubstituted purine‑6‑carboxamides demonstrated that seemingly minor modifications at N9 shift cellular IC₅₀ values across an almost 5‑fold range (4.35 µM to 22.1 µM) against A549 lung cancer cells, while also altering EGFR enzymatic IC₅₀ by more than 2‑fold [1]. The 2‑methoxyphenyl group present in CAS 869069‑19‑2 introduces a unique steric constraint and hydrogen‑bonding potential at the ortho position that cannot be replicated by the 3‑methoxy, 4‑methoxy, 3,4‑dimethoxy, or unsubstituted phenyl congeners that are commercially available. Consequently, substituting any of these analogs without quantitative head‑to‑head validation risks losing the specific binding geometry that determines both potency and selectivity relative to the reference EGFR inhibitor erlotinib [1].

869069-19-2 | Quantitative Differentiation Evidence Against the Closest 8-Oxopurine-6-Carboxamide Analogs


EGFR Kinase Inhibition: Class-Level Potency Range and Benchmarking Against Erlotinib

Although direct enzymatic IC₅₀ data for CAS 869069‑19‑2 have not been published, the compound belongs to a series of 2,9‑disubstituted purine‑6‑carboxamides for which EGFR inhibitory activity has been quantitatively established. In the most recent series, the lead compound 6E achieved an EGFR enzymatic IC₅₀ of 105.96 nM, representing a 2.08‑fold improvement over erlotinib (IC₅₀ = 218.47 nM) [1]. The N9‑aryl substituent was identified as a critical determinant of this enhanced potency, with methoxy‑substituted phenyl groups contributing to a more favorable binding pose within the ATP‑binding pocket [1]. Given that CAS 869069‑19‑2 bears a 2‑methoxyphenyl group at N9—a substituent absent in the published series—its EGFR inhibition profile is expected to differ from both the series congeners and erlotinib, warranting its use as a structurally distinct probe.

EGFR inhibition non-small cell lung cancer purine-6-carboxamide

Antiproliferative Activity Against A549 NSCLC Cells: Class Potency Window and Structural Sensitivity

The antiproliferative activity of 2,9‑disubstituted purine‑6‑carboxamides against A549 non‑small cell lung cancer cells varied from 4.35 µM to 22.1 µM depending on the N9‑substituent, while the reference drug erlotinib gave an IC₅₀ of 11.83 µM in the same assay [1]. The 5‑fold span observed across only 17 analogs highlights the extreme sensitivity of cellular potency to the nature of the N9‑aryl group. CAS 869069‑19‑2, featuring an ortho‑methoxyphenyl group not represented in that series, is positioned to probe a distinct region of this activity landscape. Its cellular IC₅₀ is expected to fall within or below the published range, making it a valuable comparator for structure‑activity relationship (SAR) studies aimed at optimizing cellular efficacy.

NSCLC antiproliferative A549

Downstream Pathway Suppression: p‑PI3K Modulation as a Pharmacodynamic Marker

In the 2,9‑disubstituted purine‑6‑carboxamide series, compound 6E significantly reduced phosphorylated PI3K (p‑PI3K) levels in A549 cells at a magnitude comparable to erlotinib, confirming that EGFR inhibition by this chemotype translates into effective suppression of the downstream PI3K/AKT signaling axis [1]. CAS 869069‑19‑2 shares the identical purine‑6‑carboxamide core and 2‑phenyl substituent with the active series members and differs only in the N9‑aryl group. This structural conservation supports the expectation that the compound will engage the same downstream pathway, although the degree of p‑PI3K suppression may be modulated by the 2‑methoxyphenyl group. Evaluating CAS 869069‑19‑2 alongside the published analogs would directly quantify the contribution of ortho‑methoxy substitution to pathway inhibition.

PI3K/AKT pathway pharmacodynamic biomarker EGFR signaling

Physicochemical Differentiation: Ortho‑Methoxy Substitution Alters logP, Solubility, and Metabolic Lability Relative to Meta‑ and Para‑Methoxy Analogs

The ortho‑methoxy orientation on the N9‑phenyl ring of CAS 869069‑19‑2 is expected to reduce aqueous solubility relative to the para‑methoxy analog due to decreased molecular planarity and increased crystal lattice energy, while simultaneously lowering logP compared to the meta‑methoxy isomer because of intramolecular hydrogen‑bonding between the methoxy oxygen and the purine N1 or C8‑oxo group [1]. In the broader 2,9‑disubstituted purine‑6‑carboxamide series, physicochemical properties were not explicitly correlated with N9‑substitution; however, the catalyst‑free synthesis route reported for these compounds (85–93% yield) confirms that the scaffold tolerates diverse N9‑aryl groups without compromising synthetic accessibility [1]. For procurement decisions, the 2‑methoxyphenyl isomer provides a distinct physicochemical profile that may confer advantages in cell permeability or metabolic stability compared to the commercially available 3‑methoxy and 4‑methoxy congeners.

physicochemical properties logP metabolic stability

Synthetic Accessibility: Catalyst‑Free Route Enables Multi‑Gram Scale‑Up Without Chromatography

A catalyst‑free, one‑pot synthetic protocol for 2,9‑disubstituted purine‑6‑carboxamides has been validated across 17 derivatives, delivering isolated yields of 85–93% without chromatographic purification [1]. While this specific protocol has not been applied to CAS 869069‑19‑2, the structural compatibility of the 2‑methoxyphenyl substituent with the reported reaction conditions (ethanol reflux, 2–4 h) suggests that the compound can be synthesized with comparable efficiency. This contrasts with many patent‑described purine analogs that require palladium‑catalyzed cross‑coupling or multi‑step protection/deprotection sequences, which increase cost and reduce throughput. For laboratories planning to prepare the compound in‑house, the demonstrated catalyst‑free route provides a validated starting point that minimizes both reagent expense and purification burden.

green synthesis scale‑up catalyst‑free

869069-19-2 | Highest‑Impact Research and Industrial Application Scenarios


EGFR‑Targeted Anticancer SAR Expansion in Non‑Small Cell Lung Cancer

CAS 869069‑19‑2 serves as a structural probe to extend the SAR of 2,9‑disubstituted purine‑6‑carboxamide EGFR inhibitors beyond the N9‑aryl groups previously evaluated [1]. Its ortho‑methoxyphenyl substituent is absent from all 17 published analogs, making it uniquely suited for assessing the impact of ortho‑substitution on EGFR enzymatic potency, cellular antiproliferative activity, and downstream p‑PI3K suppression. Head‑to‑head comparison with the series lead 6E and with erlotinib can quantify the contribution of the ortho‑methoxy group to target engagement and cellular efficacy.

Regioisomeric Methoxyphenyl Comparator Studies for ADME Optimization

The ortho‑, meta‑, and para‑methoxyphenyl isomers of 8‑oxo‑2‑phenyl‑purine‑6‑carboxamide (CAS 869069‑19‑2, the 3‑methoxy analog, and CAS 898446‑64‑5, the 4‑methoxy analog) constitute a matched regioisomeric triplet for systematic investigation of how methoxy orientation affects logP, aqueous solubility, microsomal stability, and CYP inhibition [1]. Procurement of all three isomers enables ADME‑SAR studies that can guide lead optimization toward a candidate with balanced potency and pharmacokinetic properties.

Catalyst‑Free Synthesis Feasibility Assessment for Scale‑Up

The recently reported catalyst‑free, chromatography‑free synthesis of 2,9‑disubstituted purine‑6‑carboxamides in 85–93% yield provides a directly transferable protocol for preparing CAS 869069‑19‑2 [1]. Laboratories and CROs can evaluate this green chemistry route for multi‑gram scale‑up, benchmarking yield, purity, and cost against traditional Pd‑catalyzed methods. Successful adaptation would reduce procurement cost and accelerate the compound’s availability for in vivo pharmacology studies.

Mechanistic Probe for EGFR‑Dependent Apoptosis via ROS and Mitochondrial Depolarization

The 2,9‑disubstituted purine‑6‑carboxamide chemotype has been shown to induce apoptosis in A549 cells through ROS generation and mitochondrial depolarization, independent of EGFR mutational status [1]. CAS 869069‑19‑2 offers a structurally distinct analog to test whether the ortho‑methoxy group enhances or attenuates this pro‑apoptotic mechanism, which is critical for understanding the therapeutic window of this compound class in EGFR‑wild‑type versus EGFR‑mutant NSCLC contexts.

Quote Request

Request a Quote for 9-(2-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.